molecular formula C6H7NO B11717734 (1R)-2-oxocyclopentane-1-carbonitrile

(1R)-2-oxocyclopentane-1-carbonitrile

Cat. No.: B11717734
M. Wt: 109.13 g/mol
InChI Key: IPMQSLPLJDKUPI-RXMQYKEDSA-N
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Description

(1R)-2-oxocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H7NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a ketone in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-oxocyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the nitrile group to an amine or other functional groups.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(1R)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-2-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methoxycyclopentan-1-ol: Another chiral compound with different functional groups.

    trans-1,2-diaminocyclohexane: A chiral molecule used in various applications.

Uniqueness

(1R)-2-oxocyclopentane-1-carbonitrile is unique due to its specific arrangement of functional groups and its chiral nature

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1R)-2-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2/t5-/m1/s1

InChI Key

IPMQSLPLJDKUPI-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](C(=O)C1)C#N

Canonical SMILES

C1CC(C(=O)C1)C#N

Origin of Product

United States

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